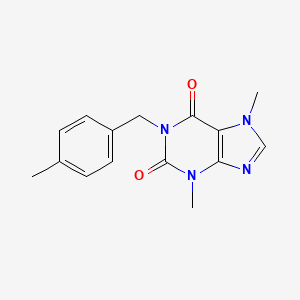

3,7-dimethyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, which have been synthesized and studied for their biological activities, such as inhibitory effects on dipeptidyl peptidase IV (DPP-IV) and antiviral activities against rhinoviruses. These studies have contributed to understanding the structure-activity relationships within this class of compounds.

Synthesis Analysis

The synthesis of derivatives of this compound typically involves the introduction of carboxybenzyl and 2-chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively. These synthetic pathways are characterized by NMR and ESI MS data, highlighting the modular approach to varying substituents to explore their biological activities (Mo et al., 2015). Additionally, synthetic access to new derivatives featuring purineselenyl and thiadiazolyl groups has been reported, offering insights into novel synthetic methodologies and the structural diversity of purine derivatives (Gobouri, 2020).

Molecular Structure Analysis

The molecular structures of these compounds are elucidated using spectroscopic methods (1H-NMR, 13C-NMR, and MS spectrometry), which confirm the presence of intended substituents and the purine core structure. The analysis often includes the exploration of stereochemistry and the impact of different substituents on the molecule's overall configuration and reactivity.

Chemical Reactions and Properties

The chemical reactivity of these derivatives includes their potential as DPP-IV inhibitors, with some compounds exhibiting moderate to good inhibitory activities. The structure-activity relationships derived from these studies provide insights into the chemical functionality necessary for biological activity. For instance, the introduction of specific substituents can significantly affect antiviral and enzymatic inhibition potency (Kelley et al., 1989).

Propriétés

IUPAC Name |

3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-10-4-6-11(7-5-10)8-19-14(20)12-13(16-9-17(12)2)18(3)15(19)21/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMCOKLVIWPQEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CN3C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643094 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,7-Dimethyl-1-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5676441.png)

![1-cyclopentyl-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5676446.png)

![2-(2-methoxyethyl)-8-[4-(2-thienyl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676452.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5676460.png)

![N-[rel-(3R,4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropyl-3-pyrrolidinyl]-2-(methylthio)acetamide hydrochloride](/img/structure/B5676467.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5676473.png)

![methyl 4-({[(3,3-dimethylbutanoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5676478.png)

![8-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5676479.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5676490.png)

![(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5676498.png)

![N'-{(3S*,4R*)-1-[(2,5-dimethoxyphenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5676528.png)

![(1S*,5R*)-6-benzyl-3-[(3-phenylisoxazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5676534.png)

![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5676538.png)